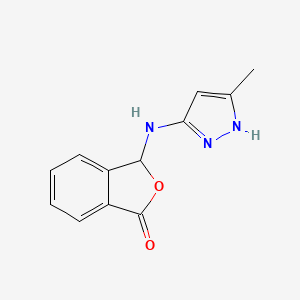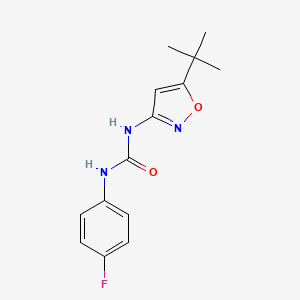![molecular formula C19H20N2O5S B10968817 4-{[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B10968817.png)
4-{[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID is a complex organic compound with a molecular formula of C13H15NO3 It is known for its unique structure, which includes a quinoline ring system and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID typically involves the reaction of ketones with 2-alkynylanilines in the presence of p-toluenesulfonic acid monohydrate as a promoter. The reaction is carried out in ethanol at reflux temperature . Another method involves the use of FeCl3 as a catalyst in toluene at 110°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline analogues.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro form.
Substitution: The sulfonyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline analogues.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The quinoline ring system can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Methoxy-3,4-dihydro-1(2H)-quinolinyl)-4-oxobutanoic acid
- 4-(4-Methyl-3-oxo-3,4-dihydro-2H-benzo-1,4-oxazin-6-yl)-4-oxobutanoic acid
- 4-(3,4-Dihydro-4-methyl-3-oxo-2H-benzo[b][1,4]oxazin-6-yl)-4-oxobutanoic acid
Uniqueness
4-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-4-OXOBUTANOIC ACID is unique due to the presence of both a quinoline ring and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C19H20N2O5S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20N2O5S/c22-18(11-12-19(23)24)20-15-7-9-16(10-8-15)27(25,26)21-13-3-5-14-4-1-2-6-17(14)21/h1-2,4,6-10H,3,5,11-13H2,(H,20,22)(H,23,24) |
InChI Key |
XJXJNANBVKEICH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyanothiophen-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968751.png)

![2-{5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10968763.png)

![Methyl 2-{[(2,4,5-trichlorophenyl)sulfonyl]amino}acetate](/img/structure/B10968770.png)

![N-(4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968773.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B10968779.png)
![6-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968785.png)
![2-(3-propoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968790.png)
![3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole](/img/structure/B10968793.png)
![4-chloro-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10968802.png)
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10968807.png)
![1-(Butylsulfonyl)-4-[(5-chlorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B10968809.png)
